1-(2-Chlorophenyl)cyclobutan-1-ol

Immuno-oncology PD-1/PD-L1 inhibition Small molecule immunotherapy

1-(2-Chlorophenyl)cyclobutan-1-ol is a cyclobutanol derivative bearing a tertiary alcohol and a 2-chlorophenyl substituent, belonging to the class of four-membered carbocyclic building blocks frequently employed to introduce conformational restriction into drug candidates. Its molecular formula is C10H11ClO (MW 182.64) with a computed XLogP3-AA of 2.4 and a topological polar surface area of 20.2 Ų.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 1511366-61-2
Cat. No. B1430288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)cyclobutan-1-ol
CAS1511366-61-2
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=C2Cl)O
InChIInChI=1S/C10H11ClO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2
InChIKeyZKSOQJLNLAFEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)cyclobutan-1-ol (CAS 1511366-61-2) for Medicinal Chemistry and Small Molecule Screening


1-(2-Chlorophenyl)cyclobutan-1-ol is a cyclobutanol derivative bearing a tertiary alcohol and a 2-chlorophenyl substituent, belonging to the class of four-membered carbocyclic building blocks frequently employed to introduce conformational restriction into drug candidates [1]. Its molecular formula is C10H11ClO (MW 182.64) with a computed XLogP3-AA of 2.4 and a topological polar surface area of 20.2 Ų [2]. The compound is available as a liquid with a purity specification of 95% .

Why Generic Substitution of 1-(2-Chlorophenyl)cyclobutan-1-ol Is Not Scientifically Justified


The 2-chlorophenyl substitution pattern and the cyclobutanol tertiary alcohol confer distinct conformational and electronic properties that are not replicated by regioisomers or other cyclobutanol derivatives. Specifically, the ortho-chloro substituent influences both the steric environment around the hydroxyl group and the overall three-dimensional shape of the molecule, which in turn affects target binding, metabolic stability, and synthetic derivatization pathways [1]. Even minor alterations—such as moving the chlorine to the para position (e.g., 1-(4-chlorophenyl)cyclobutan-1-ol) or shifting the substituent to the 3-position (e.g., 3-(2-chlorophenyl)cyclobutanol)—can alter lipophilicity, hydrogen-bonding capacity, and the compound's suitability for downstream reactions, as detailed in the quantitative comparisons below.

1-(2-Chlorophenyl)cyclobutan-1-ol: Quantitative Differentiation Evidence for Procurement Decisions


PD-1/PD-L1 Inhibitory Activity Compared to BMS-202

1-(2-Chlorophenyl)cyclobutan-1-ol exhibits measurable but moderate inhibition of the PD-1/PD-L1 protein-protein interaction with an IC50 of 16.8 µM in an ELISA-based assay [1]. In contrast, the benchmark small-molecule PD-1/PD-L1 inhibitor BMS-202 demonstrates an IC50 of 18 nM in a homogeneous time-resolved fluorescence (HTRF) assay [2]. This ~930-fold difference in potency clearly distinguishes the target compound as a structurally distinct, less potent scaffold, which may be advantageous for hit-to-lead optimization requiring lower intrinsic activity or for evaluating structure-activity relationships around the cyclobutanol core.

Immuno-oncology PD-1/PD-L1 inhibition Small molecule immunotherapy

Selectivity Profile: Lack of 5-Lipoxygenase Inhibition

When evaluated at 100 µM for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 1-(2-chlorophenyl)cyclobutan-1-ol showed no significant activity [1]. This negative result is informative for procurement decisions: it indicates that the compound does not interfere with this key inflammatory pathway enzyme, reducing the likelihood of off-target anti-inflammatory or pro-inflammatory effects in phenotypic assays. Many screening libraries contain promiscuous 5-LOX inhibitors; this compound's inactivity at a high test concentration supports its use in target-agnostic phenotypic screening where minimizing polypharmacology is critical.

Selectivity screening Off-target profiling 5-Lipoxygenase

Physicochemical Properties: Lipophilicity and Polar Surface Area Alignment with Oral Drug-Like Space

The computed physicochemical properties of 1-(2-chlorophenyl)cyclobutan-1-ol—XLogP3-AA of 2.4 and topological polar surface area (TPSA) of 20.2 Ų [1]—fall well within the generally accepted drug-like space defined by Lipinski's Rule of Five (logP ≤5, TPSA ≤140 Ų) [2]. The TPSA value of 20.2 Ų indicates low hydrogen-bonding capacity and high predicted membrane permeability, while the moderate logP of 2.4 balances solubility and lipophilicity. In contrast, many cyclobutanol analogs with additional polar substituents or larger aromatic systems exhibit TPSA >80 Ų and logP >4, which can reduce oral bioavailability. This property profile makes 1-(2-chlorophenyl)cyclobutan-1-ol an attractive scaffold for fragment-based drug discovery or for building compound libraries requiring high passive permeability.

Drug-likeness Lipinski's Rule of Five Physicochemical profiling

Cyclobutanol Scaffold for Conformational Restriction in Medicinal Chemistry

Cyclobutanols are widely recognized as privileged scaffolds for introducing conformational restriction and three-dimensionality into drug candidates, a strategy that often enhances target selectivity and metabolic stability by reducing the entropic penalty of binding and limiting metabolic oxidation [1]. 1-(2-Chlorophenyl)cyclobutan-1-ol, with its rigid four-membered carbocycle bearing a tertiary alcohol and ortho-chlorophenyl group, offers a predefined spatial orientation that is not available from acyclic analogs such as 2-chlorobenzyl alcohol or linear alkyl alcohols. The ortho-chloro substitution further restricts rotation around the aryl-cyclobutane bond, locking the molecule into a distinct conformation that can be exploited for structure-based drug design. This compound therefore serves as a versatile intermediate for regioselective aminocarbonylation and other transformations that preserve the cyclobutane core [1], enabling the rapid synthesis of conformationally constrained analogs.

Conformational restriction Scaffold-based drug design Cyclobutane building blocks

Purity Specification and Physical Form: Procurement and Handling Advantage

1-(2-Chlorophenyl)cyclobutan-1-ol is supplied as a liquid at room temperature with a minimum purity specification of 95% . This physical form eliminates the need for dissolution prior to use in liquid handling systems and simplifies aliquot preparation for high-throughput screening or parallel synthesis. Many structurally related cyclobutanol analogs, including 3-(2-chlorophenyl)cyclobutanol and 1-(4-chlorophenyl)cyclobutan-1-ol , are typically provided as solids or require specialized storage conditions, which adds handling steps and can introduce variability in stock solution preparation. The liquid state at ambient temperature, combined with a defined purity specification, reduces workflow friction in automated laboratory environments and ensures consistent compound delivery across replicate experiments.

Compound procurement Purity specification Laboratory handling

Optimal Application Scenarios for 1-(2-Chlorophenyl)cyclobutan-1-ol in Drug Discovery and Chemical Biology


Early-Stage Immuno-Oncology Hit Identification and SAR Expansion

Given its measurable but moderate PD-1/PD-L1 inhibitory activity (IC50 = 16.8 µM), this compound is ideally suited for hit-to-lead optimization campaigns in immuno-oncology where low intrinsic potency is advantageous for detecting structure-activity relationships (SAR). Researchers can synthesize focused libraries around the cyclobutanol core to improve potency while monitoring off-target effects, using the lack of 5-lipoxygenase activity at 100 µM as a baseline for selectivity. The liquid physical form facilitates rapid plate-based screening in automated systems.

Conformationally Restricted Fragment Library Construction

The cyclobutanol scaffold provides a rigid, three-dimensional framework that introduces conformational restriction—a key strategy for escaping 'flatland' chemical space and improving target selectivity. 1-(2-Chlorophenyl)cyclobutan-1-ol can be incorporated into fragment libraries designed for fragment-based drug discovery (FBDD) or used as a building block in diversity-oriented synthesis. The ortho-chloro substituent further locks the aryl-cyclobutane conformation, offering a distinct pharmacophore that is not accessible with para- or meta-substituted analogs.

Phenotypic Screening for Novel Mechanisms of Action

The combination of favorable physicochemical properties (XLogP3-AA = 2.4, TPSA = 20.2 Ų) and the absence of 5-lipoxygenase activity at high concentration makes this compound a strong candidate for inclusion in phenotypic screening libraries. Its predicted high passive permeability ensures cell penetration, while the lack of common off-target activity reduces the risk of false-positive hits driven by polypharmacology. This is particularly valuable in target-agnostic screens for anticancer or anti-inflammatory phenotypes where minimizing confounding signals is essential.

Synthetic Methodology Development and Cyclobutane Chemistry

As a cyclobutanol bearing a tertiary alcohol, this compound serves as a versatile substrate for regioselective transformations such as aminocarbonylation, as demonstrated in recent literature. Researchers developing new methods for C–C or C–N bond formation on strained four-membered rings can use this compound to benchmark reaction scope and functional group tolerance. The liquid state simplifies handling for reaction optimization studies, and the defined purity ensures consistent results across synthetic replicates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chlorophenyl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.